Ethyl bromopyruvate

Antibacterial Biofilm Drug Repurposing

Ethyl bromopyruvate (EBP), also known as bromopyruvic acid ethyl ester, is an α-bromoketone derived from pyruvic acid. It is a colorless to light yellow liquid (bp 98-100 °C/10 mmHg, density 1.554 g/mL at 25 °C, refractive index n20/D 1.469) widely utilized as a potent alkylating agent and electrophilic building block in organic synthesis.

Molecular Formula C5H7BrO3
Molecular Weight 195.01 g/mol
CAS No. 70-23-5
Cat. No. B044637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl bromopyruvate
CAS70-23-5
Synonyms3-Bromo-2-(oxo)propionic Acid Ethyl Ester;  3-Bromo-2-oxopropanoic Acid Ethyl Ester;  3-Bromopyruvic Acid Ethyl Ester;  Bromopyruvic Acid Ethyl Ester;  Ethyl 3-Bromo-2-oxopropanoate;  Ethyl 3-Bromo-2-oxopropionate;  Ethyl 3-Bromopyruvate;  Ethyl Bromopyruva
Molecular FormulaC5H7BrO3
Molecular Weight195.01 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CBr
InChIInChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3
InChIKeyVICYTAYPKBLQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Bromopyruvate (CAS 70-23-5): A Multifunctional α-Bromoketone for Synthesis and Bioactivity Research


Ethyl bromopyruvate (EBP), also known as bromopyruvic acid ethyl ester, is an α-bromoketone derived from pyruvic acid. It is a colorless to light yellow liquid (bp 98-100 °C/10 mmHg, density 1.554 g/mL at 25 °C, refractive index n20/D 1.469) widely utilized as a potent alkylating agent and electrophilic building block in organic synthesis. Beyond its established role in constructing heterocyclic frameworks such as thiazoles and oxazolines , EBP has garnered significant attention as a bioactive small molecule. It acts as a broad-spectrum antibacterial agent against drug-susceptible and drug-resistant ESKAPE pathogens and Mycobacterium tuberculosis (Mtb) [1], and has been investigated as a hydrophobic prodrug derivative of 3-bromopyruvate (3-BrPA) for anticancer applications, particularly in intraarterial liver cancer therapy [2].

Why Ethyl Bromopyruvate Cannot Be Readily Substituted by Generic Analogs


Ethyl bromopyruvate occupies a unique niche that prevents simple interchange with its closest chemical relatives or therapeutic alternatives. Structurally, while it shares the 3-bromopyruvate (3-BrPA) warhead, the ethyl ester moiety confers increased hydrophobicity and enables it to function as a lipophilic prodrug; this directly enhances its solubility in oily contrast media like Lipiodol for locoregional cancer therapy, a property not achievable with the free acid 3-BrPA [1]. In antibacterial applications, EBP demonstrates an equipotent MIC range (32-64 mg/L) across both drug-susceptible and multidrug-resistant strains of Mtb and ESKAPE pathogens, indicating a distinct mechanism of action (glycolytic enzyme inhibition, particularly GAPDH) that evades conventional resistance pathways [2]. Unlike other alkylating agents or front-line antibiotics such as vancomycin, EBP's multi-target profile (inhibition of GAPDH, pyruvate kinase, isocitrate lyase, and malate synthase) and its lack of negative interaction with approved drugs [3] underscore that substitution with a generic α-bromoketone or a single-target inhibitor would likely forfeit these specific, quantifiable advantages.

Quantitative Differentiation Guide: Head-to-Head Evidence for Ethyl Bromopyruvate vs. Closest Comparators


Superior Biofilm Eradication vs. Vancomycin

Ethyl bromopyruvate (EBP) demonstrates significantly superior biofilm eradication compared to the standard-of-care antibiotic vancomycin. In vitro biofilm reduction assays show that EBP achieves a comparable or greater reduction in established biofilm mass at a substantially lower concentration [1].

Antibacterial Biofilm Drug Repurposing

In Vivo Efficacy Equivalent to Vancomycin at Significantly Lower Dosage

In a neutropenic murine thigh infection model, ethyl bromopyruvate demonstrated in vivo antibacterial efficacy equivalent to that of vancomycin but at a much lower administered dose. Both treatments resulted in a comparable reduction in bacterial burden in the infected thigh tissue [1].

In Vivo Efficacy Antibacterial Pharmacodynamics

Equipotent Activity Against Drug-Susceptible and Drug-Resistant Mtb (Lack of Cross-Resistance)

Ethyl bromopyruvate exhibits a unique equipotent antibacterial profile against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, unlike conventional front-line agents such as isoniazid and rifampicin which show elevated MICs against resistant strains [1].

Antibacterial Resistance Mycobacterium tuberculosis ESKAPE Pathogens

Enhanced Lipiodol Solubility and Tumor Necrosis vs. 3-Bromopyruvate

As a hydrophobic ethyl ester derivative of 3-bromopyruvate, ethyl bromopyruvate (EBrP) demonstrates a critical physicochemical advantage: it readily dissolves in the iodized oil contrast agent Lipiodol, enabling its use in intraarterial chemoembolization for liver cancer. This formulation ability is not possible with the free acid 3-BrPA [1]. In vivo, this translates to potent antitumor activity.

Hepatocellular Carcinoma Prodrug Intraarterial Therapy

High-Impact Application Scenarios for Ethyl Bromopyruvate Based on Evidence-Based Differentiation


Development of Novel Antibiofilm Agents for Chronic Infections

Procurement for research programs focused on biofilm-associated infections (e.g., chronic wounds, cystic fibrosis lung infections, medical device infections). The direct evidence that ethyl bromopyruvate reduces S. aureus biofilm at a 64-fold lower concentration than vancomycin [1] positions it as a critical chemical probe or lead scaffold. Its potency in this context justifies its use in structure-activity relationship (SAR) studies aimed at optimizing anti-biofilm properties, offering a clear advantage over generic α-bromoketones that lack this validated, quantitative performance against a clinical benchmark.

Lead Optimization for MDR-Tuberculosis and ESKAPE Pathogen Therapy

Ideal for laboratories engaged in repurposing or novel antibiotic discovery against the WHO priority pathogen list. The quantitative evidence that EBP maintains an equipotent MIC range (32-64 mg/L) against both drug-susceptible and multidrug-resistant Mtb and ESKAPE pathogens [2], combined with its lack of negative drug interactions and a unique multi-enzyme inhibitory profile (GAPDH, pyruvate kinase, etc.) [3], makes it a strategically valuable starting material. Substituting a different α-bromoketone would not guarantee this proven evasion of cross-resistance, which is the primary selection criterion for this application.

Formulation Studies for Intraarterial Cancer Chemoembolization (TACE)

Targeted procurement for researchers developing novel locoregional therapies for hepatocellular carcinoma (HCC) or other liver-dominant tumors. The unique ability of ethyl bromopyruvate to dissolve in Lipiodol, unlike its analog 3-bromopyruvate, is a direct physicochemical advantage [4]. The in vivo demonstration of 96% tumor necrosis in a VX2 rabbit model following intraarterial EBrP/Lipiodol infusion [4] provides strong justification for its use in advanced preclinical TACE formulation and efficacy studies, where alternative alkylating agents would be unsuitable due to poor solubility in the delivery vehicle.

Synthesis of Complex Heterocycles in Medicinal Chemistry

Procurement for organic and medicinal chemistry labs requiring a reliable electrophilic building block for constructing sulfur- and nitrogen-containing heterocycles. Its well-documented use in the synthesis of thiazoles, 1,3-oxazoline-2-thiones, and 3-bromoimidazopyridines underscores its utility in generating diverse chemical libraries. The established physical properties (bp 98-100 °C/10 mmHg, density 1.554 g/mL at 25 °C) and validated synthetic protocols ensure reproducibility, making it a dependable choice for scaffold synthesis in drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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